REACTION_CXSMILES
|
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([NH2:17])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH2:16].[C:18]([O-:21])(=O)[CH3:19].[Na+].[C:23](OC(=O)C)(=[O:25])[CH3:24]>>[CH2:8]([N:17]1[C:1](=[O:7])[CH:2]=[CH:3][C:4]1=[O:5])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]1[C:18](=[O:21])[CH:19]=[CH:24][C:23]1=[O:25] |f:2.3|
|
Name
|
|
Quantity
|
14.27 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCN)N
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting compound was purified by column chromatography (98:2 DCM:EtOAc)
|
Type
|
CUSTOM
|
Details
|
the product obtained as a white solid (5.2 g/25%)
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCN1C(C=CC1=O)=O)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |